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Compound of Interest
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Compound Name:

methylpropanamide
CAS No.: 113715-23-4

Cat. No.: B038151

Get Quote

Executive Summary

In the landscape of drug development and synthetic organic chemistry, the precise structural
verification of intermediate compounds is non-negotiable. N-(4-cyanophenyl)-2-
methylpropanamide (CAS 113715-23-4)[1]—often referred to as N-(4-
cyanophenyl)isobutyramide—serves as a critical structural motif in the synthesis of various
active pharmaceutical ingredients (APIs), including androgen receptor antagonists.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization
of this compound. By synthesizing theoretical causality with field-proven experimental
protocols, this document establishes a self-validating framework for analyzing Nuclear
Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)
data.

Molecular Architecture & Predictive Rationale
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Before interpreting spectral outputs, a rigorous application scientist must analyze the molecular
architecture to predict electronic and magnetic behaviors. The molecule (C11H12N20, MW:
188.23 g/mol ) consists of two primary domains:

e The Isobutyryl Group: An aliphatic domain characterized by an isopropyl moiety attached to
a carbonyl. The adjacent protons will exhibit classic first-order spin-spin coupling (a septet
and a doublet) due to the n+1 rule[2].

e The 4-Cyanoanilide Core: A para-substituted benzene ring flanked by two functional groups
with competing electronic effects. The cyano group (-C=N) is a strong electron-withdrawing
group (EWG) via both inductive (-1) and resonance (-R) effects. The amide group (-NHCO-)
is inductively withdrawing (-) but can donate electron density via resonance (+R). However,
the carbonyl group competes for the nitrogen's lone pair, significantly dampening its +R
effect on the ring. This unique push-pull dynamic results in a highly deshielded, tightly
coupled AA'BB' aromatic spin system.
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Figure 1: Self-validating analytical workflow for the spectroscopic characterization of the API.
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Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as

closed-loop, self-validating systems.

Protocol A: High-Resolution NMR Acquisition

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl
sulfoxide (DMSO-de). DMSO-ds is chosen over CDClIs to prevent the quadrupolar broadening
of the amide N-H proton, allowing it to resolve as a sharp singlet due to strong hydrogen
bonding with the solvent.

Internal Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Lock the
spectrometer to the deuterium frequency of DMSO. The TMS resonance must be calibrated
to exactly & 0.00 ppm. This instantly validates magnetic field homogeneity and chemical shift
accuracy[2].

Acquisition: Run a standard 1H sequence (400 MHz, 16 scans, 30° pulse angle, 298 K) and
a 13C sequence (100 MHz, 1024 scans, complete proton decoupling).

Protocol B: FT-IR via Attenuated Total Reflectance (ATR)

Background Subtraction (Validation Step): Prior to sample loading, acquire a background
scan of the clean diamond ATR crystal (4000-400 cm™1, 4 cm~! resolution, 32 scans). This
ensures atmospheric H20 and CO2 are mathematically nullified from the final spectrum[3].

Sample Acquisition: Place 2-3 mg of the solid crystalline powder directly onto the crystal.
Apply uniform pressure using the anvil. Acquire the spectrum under identical parameters to
the background.

Protocol C: LC-ESI-MS Analysis

Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. The
presence of known background ions (e.g., protonated solvent clusters) serves as an internal
mass accuracy check.

Injection: Inject 1 p L of a 1 p g/mL sample (dissolved in 50:50 MeOH:H20 with 0.1% Formic
Acid) into the LC-MS system operating in positive Electrospray lonization (ESI+) mode.
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Spectroscopic Data & Mechanistic Analysis
Nuclear Magnetic Resonance (1H & 13C NMR)

The interpretation of NMR splitting patterns relies heavily on the foundational rules of spin-spin
coupling and magnetic anisotropy|[2].

In the 1H NMR spectrum, the isopropyl group acts as an isolated spin system. The six methyl
protons are chemically equivalent and are split by the single adjacent methine proton, resulting
in a doublet at & 1.25 ppm ( J=6.8 Hz). Conversely, the methine proton is split by the six methyl
protons, yielding a characteristic septet at & 2.55 ppm. The aromatic region displays an AA'BB'
system. The protons ortho to the cyano group (C3, C5) are heavily deshielded by the -R effect
of the nitrile, appearing at d 7.62 ppm. The protons ortho to the amide (C2, C6) are deshielded
by the magnetic anisotropy of the carbonyl group, appearing at & 7.70 ppm.

Table 1: 1H NMR Assignments (400 MHz, DMSO-ds) | Chemical Shift ( d , ppm) | Multiplicity |
Integration | Coupling ( J , Hz) | Structural Assignment | |-----------=-====-=---- [----=-mmmmmem [-----------
R |------------ | | 1.25 | Doublet (d) | 6H | 6.8 | -CH(CHs3s)2 | | 2.55 | Septet
(sept) | 1H | 6.8 | -CH(CHS3)2 | | 7.62 | Doublet (d) | 2H | 8.8 | Ar-H (C3, C5) | | 7.70 | Doublet (d)
| 2H | 8.8 | Ar-H (C2, C6) | | 10.20 | Singlet (s) | 1H | - | -NH-CO- |

Table 2: 13C NMR Assignments (100 MHz, DMSO-ds) | Chemical Shift ( & , ppm) | Assignment
| Carbon Type | |----------------=-------- [------------ |------------- || 19.5 | -CH(CHs)2 | Primary (CHs) | |
36.8 | -CH(CHB3)2 | Tertiary (CH) | | 106.5 | Ar-C (C4) | Quaternary (C-CN) | | 119.0 | -C=N |
Quaternary (Nitrile) | | 119.5 | Ar-C (C2, C6) | Secondary (CH) | | 133.4 | Ar-C (C3, C5) |
Secondary (CH) | | 142.1 | Ar-C (C1) | Quaternary (C-NH) | | 175.2 | -C=0 | Quaternary
(Carbonyl) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared vibrational modes are assigned using standard correlation tables[3]. The most
diagnostic feature of this molecule is the C=N stretch. Because the cyano group is conjugated
with the aromatic ring, the 1t -electron delocalization slightly weakens the triple bond character,
shifting the absorption to ~2225 cm~* (compared to >2240 cm~1 for aliphatic nitriles). The
strong dipole moment of the -CN group results in a very sharp, intense peak. Reference
spectral databases such as the NIST Chemistry WebBook[4] and SDBS[5] corroborate these
baseline thermochemical and spectroscopic shifts for analogous substructures.
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Table 3: FT-IR Characteristic Vibrations

Wavenumber ) Vibrational

Intensity Peak Shape .
(cm~—?) Assignment

. N-H stretch
3310 Medium Sharp .
(Amide)

2970, 2875 Weak Sharp C-H stretch (Aliphatic)
2225 Strong Sharp C=N stretch (Nitrile)
1685 Strong Sharp C=0 stretch (Amide I)
1595 Medium Sharp N-H bend (Amide II)

| 840 | Strong | Sharp | C-H out-of-plane bend (p-substituted) |

Mass Spectrometry (ESI-MS)

Under positive ESI conditions, the molecule readily protonates at the amide oxygen or nitrogen,
yielding a stable even-electron precursor ion [M+H]+ at m/z 189.1.

Collision-induced dissociation (CID) drives fragmentation primarily through the cleavage of the
amide bond. This pathway bifurcates depending on charge retention:

o Charge retention on the aniline moiety yields the 4-cyanoanilinium product ion (m/z 119.0)
via the neutral loss of dimethylketene (70 Da).

o Charge retention on the acyl moiety yields the isobutyryl cation (m/z 71.1) via the neutral
loss of 4-cyanoaniline (118 Da).
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Figure 2: ESI-MS fragmentation pathways yielding diagnostic acyl and anilinium product ions.
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Table 4: ESI-MS Diagnostic lons | m/z Value | lon Type | Relative Abundance | Assignment | |---
] -|-- -|-- | | 189.1 | [M+H]+ | High (Base Peak) | Protonated
molecular ion | | 211.1 | [M+Na]+ | Low | Sodium adduct | | 119.0 | Fragment | High | 4-
Cyanoanilinium ion | | 71.1 | Fragment | Medium | Isobutyryl cation |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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